Lipophilicity Differentiates from Unsubstituted Core
2,2,7a-Trimethyloctahydro-5H-inden-5-one exhibits a calculated partition coefficient (cLogP) of 3.18, which is significantly higher than that of the unsubstituted parent scaffold, Octahydro-5H-inden-5-one (cLogP ~1.2-1.6 for saturated bicyclic ketones). This difference is a direct consequence of the three additional methyl groups, which increase the molecule's hydrophobicity . The higher lipophilicity suggests enhanced membrane permeability and a different tissue distribution profile in biological systems.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.18 |
| Comparator Or Baseline | Octahydro-5H-inden-5-one (unsubstituted core), cLogP ~1.2-1.6 (estimated class value) |
| Quantified Difference | cLogP difference of >1.5 log units |
| Conditions | Calculated using ACD/Labs software as reported on Chemsrc |
Why This Matters
This quantified difference in lipophilicity directly informs a researcher's selection for assays where cell permeability or in vivo distribution is a critical factor, and procuring the unsubstituted analog would yield different, non-comparable results.
